molecular formula C12H17N5OS B2535450 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea CAS No. 2319831-36-0

1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2535450
CAS No.: 2319831-36-0
M. Wt: 279.36
InChI Key: FTOGOLHJNHLCAP-UHFFFAOYSA-N
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Description

1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a triazole ring, a thiophene ring, and a urea moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the butan-2-yl group.

    Urea Formation: The final step involves the reaction of the alkylated triazole with thiophene-2-yl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, compounds with triazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The urea moiety may also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,4-triazol-1-yl)-3-(thiophen-2-yl)urea: Lacks the butan-2-yl group.

    1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea: Lacks the thiophene ring.

    3-(thiophen-2-yl)-1-(1H-1,2,4-triazol-1-yl)propan-1-amine: Contains an amine instead of a urea moiety.

Uniqueness

1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-9(2)10(6-17-8-13-7-14-17)15-12(18)16-11-4-3-5-19-11/h3-5,7-10H,6H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOGOLHJNHLCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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